molecular formula C21H23Cl2N3O4S2 B320372 N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide

Katalognummer: B320372
Molekulargewicht: 516.5 g/mol
InChI-Schlüssel: CZUDBUAGEBMJEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a cyclohexylsulfamoyl group, a phenylcarbamothioyl group, and a dichlorophenoxyacetamide moiety

Eigenschaften

Molekularformel

C21H23Cl2N3O4S2

Molekulargewicht

516.5 g/mol

IUPAC-Name

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C21H23Cl2N3O4S2/c22-14-6-11-19(18(23)12-14)30-13-20(27)25-21(31)24-15-7-9-17(10-8-15)32(28,29)26-16-4-2-1-3-5-16/h6-12,16,26H,1-5,13H2,(H2,24,25,27,31)

InChI-Schlüssel

CZUDBUAGEBMJEL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Kanonische SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the cyclohexylsulfamoyl intermediate: This involves the reaction of cyclohexylamine with sulfonyl chloride under controlled conditions to form the cyclohexylsulfamoyl chloride.

    Coupling with phenylcarbamothioyl chloride: The cyclohexylsulfamoyl chloride is then reacted with phenylcarbamothioyl chloride in the presence of a base to form the desired intermediate.

    Introduction of the dichlorophenoxyacetamide moiety: The final step involves the reaction of the intermediate with 2,4-dichlorophenoxyacetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Substituted phenoxyacetamides

Wissenschaftliche Forschungsanwendungen

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-4-biphenylcarboxamide
  • N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-3-nitrobenzamide

Uniqueness

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide is unique due to the presence of the dichlorophenoxyacetamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.